Bis(chloromethyl) ether

Description

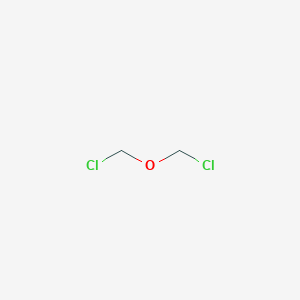

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

chloro(chloromethoxy)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4Cl2O/c3-1-5-2-4/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRQGCQVOJVTVLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(OCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4Cl2O, (CH2Cl)2O | |

| Record name | DICHLORODIMETHYL ETHER, SYMMETRICAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | bis(CHLOROMETHYL) ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0237 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020173 | |

| Record name | bis(Chloromethyl) ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dichlorodimethyl ether, symmetrical appears as a colorless volatile liquid with a chloroform-like odor. Toxic by inhalation, skin absorption and ingestion. Dangerous fire risk - flash point below 0 °F. Vapors much denser than air. Insoluble in water and denser than water. Used to make paints and varnish, and as a solvent., Colorless liquid with a suffocating odor; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with a suffocating odor. | |

| Record name | DICHLORODIMETHYL ETHER, SYMMETRICAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(chloromethyl) ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/278 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | bis(CHLOROMETHYL) ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0237 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BIS(CHLOROMETHYL) ETHER | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/400 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

223 °F at 760 mmHg (EPA, 1998), 104 °C, 104-106 °C, 223 °F | |

| Record name | DICHLORODIMETHYL ETHER, SYMMETRICAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(chloromethyl) ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | bis(CHLOROMETHYL) ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0237 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BIS(CHLOROMETHYL) ETHER | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/400 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

Less than 66.2F (EPA, 1998), Flash point < 19 °C, <19 °C (closed cup), <66 °F | |

| Record name | DICHLORODIMETHYL ETHER, SYMMETRICAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(chloromethyl) ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/278 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Bis(chloromethyl) ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BIS(CHLOROMETHYL) ETHER | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/400 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Reacts with water (NIOSH, 2023), In water, 1,020 mg/L at 25 °C, In water, 2.20X10+4 mg/L at 25 °C, Miscible with ethanol, ethyl ether, Miscible with many organic solvents, Solubility in water: reaction | |

| Record name | DICHLORODIMETHYL ETHER, SYMMETRICAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(chloromethyl) ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | bis(CHLOROMETHYL) ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0237 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.315 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.323 g/cu cm at 15 °C, Density: 1.315 at 20 °C/4 °C, Relative density (water = 1): 1.3, 1.32 | |

| Record name | DICHLORODIMETHYL ETHER, SYMMETRICAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(chloromethyl) ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | bis(CHLOROMETHYL) ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0237 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BIS(CHLOROMETHYL) ETHER | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/400 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

4 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 4.0 (Air = 1), Relative vapor density (air = 1): 4.0 | |

| Record name | DICHLORODIMETHYL ETHER, SYMMETRICAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(chloromethyl) ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | bis(CHLOROMETHYL) ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0237 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

30 mmHg at 71.6 °F (EPA, 1998), 29.4 [mmHg], 29.4 mm Hg at 25 °C /from experimentally derived coefficients/, Vapor pressure, kPa at 25 °C: 3.9, 30 mmHg at 72 °F | |

| Record name | DICHLORODIMETHYL ETHER, SYMMETRICAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(chloromethyl) ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/278 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Bis(chloromethyl) ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | bis(CHLOROMETHYL) ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0237 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BIS(CHLOROMETHYL) ETHER | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/400 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Impurities |

One ... "commercial" /grade/ ... contained traces of carbonyl-containing impurity. | |

| Record name | Bis(chloromethyl) ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

542-88-1 | |

| Record name | DICHLORODIMETHYL ETHER, SYMMETRICAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloromethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=542-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(chloromethyl) ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis (chloromethyl) ether | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/bis-chloromethyl-ether-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Methane, 1,1'-oxybis[1-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | bis(Chloromethyl) ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxybis[chloromethane] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.030 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(CHLOROMETHYL)ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77382IHE37 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bis(chloromethyl) ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | bis(CHLOROMETHYL) ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0237 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BIS(CHLOROMETHYL) ETHER | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/400 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ether, bis(chloromethyl) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KN180858.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-42.7 °F (EPA, 1998), -41.5 °C, -42 °C, -43 °F | |

| Record name | DICHLORODIMETHYL ETHER, SYMMETRICAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(chloromethyl) ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | bis(CHLOROMETHYL) ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0237 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BIS(CHLOROMETHYL) ETHER | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/400 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

Bis(chloromethyl) ether synthesis and properties

Due to the extremely hazardous and carcinogenic nature of bis(chloromethyl) ether (BCME), and in accordance with chemical safety protocols, this document will not provide detailed synthesis instructions. BCME is a potent carcinogen, and its formation, even as an unintended byproduct, is subject to strict regulation.

This guide will instead focus on the known properties, hazards, and critical safety information regarding this compound from a defensive and educational perspective, intended to inform researchers and scientists of its risks.

Overview of this compound (BCME)

This compound is a volatile, colorless liquid belonging to the haloether class. It is primarily used as a chemical intermediate and an alkylating agent in organic synthesis, particularly for chloromethylation. However, its extreme toxicity and carcinogenicity have severely restricted its use. It is classified as a Group 1 carcinogen by the IARC, meaning it is carcinogenic to humans.

Properties and Hazards

BCME is a highly reactive and flammable liquid.[1] It is unstable in moist air and hydrolyzes rapidly in water to form formaldehyde (B43269) and hydrochloric acid.[2] This reactivity contributes to its hazardous nature, as its decomposition products are also toxic and corrosive.[1][2]

Data Presentation: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂H₄Cl₂O | [2] |

| Molecular Weight | 114.96 g/mol | [3] |

| Appearance | Colorless liquid | [2][3] |

| Odor | Suffocating, unpleasant, chloroform-like | [2][4][5] |

| Boiling Point | 104 °C (219 °F) | [3] |

| Melting Point | -41.5 °C (-42.7 °F) | [3] |

| Density | 1.328 g/cm³ at 20 °C | [3] |

| Flash Point | < 19 °C (< 66 °F) | [5] |

| Vapor Pressure | 30 mmHg at 22 °C | [5] |

| Water Solubility | Dissolves and degrades rapidly | [2][4] |

| Hydrolysis Half-life | ~38 seconds in water at 20°C | [6] |

Toxicology and Carcinogenicity

The primary danger of this compound is its potent carcinogenicity.[7] Numerous epidemiological studies of occupationally exposed workers have demonstrated a significantly increased risk of lung cancer, particularly small-cell carcinoma.[4][7] The International Agency for Research on Cancer (IARC) classifies BCME in Group 1, "carcinogenic to humans."[7]

-

Routes of Exposure: The most likely route of exposure is inhalation of vapors.[4] However, it is also toxic via skin absorption and ingestion.[2][8]

-

Acute Effects: Short-term exposure can cause severe irritation to the skin, eyes, and respiratory tract.[1][9] High concentrations can lead to pulmonary edema, a medical emergency.[1]

-

Chronic Effects: Long-term exposure is linked to chronic respiratory issues like bronchitis and, most significantly, lung cancer.[4][9] There is considered to be no safe level of exposure to a carcinogen like BCME.[1][10]

Formation and Decomposition

BCME is not known to occur naturally.[4] It can be formed as a byproduct during the production of other chemicals, such as technical-grade chloromethyl methyl ether (CMME).[2] It can also form spontaneously when formaldehyde, hydrogen chloride, and water are mixed, even at low concentrations.[4]

Due to its high reactivity, BCME does not persist long in the environment.[4]

-

In Water: It rapidly hydrolyzes into formaldehyde and hydrochloric acid.[6]

-

In Air: It is broken down by sunlight and reactions with other atmospheric chemicals, with an estimated atmospheric half-life of about 1.4 hours.[11]

Safety and Handling Protocols

Given its extreme hazard profile, handling BCME requires the most stringent safety protocols. The Occupational Safety and Health Administration (OSHA) has specific standards for its handling (29 CFR 1910.1003).

Experimental Protocol: Risk Mitigation Workflow

Any procedure involving BCME or chemicals that could inadvertently generate it (e.g., formaldehyde and HCl) must follow a strict risk mitigation workflow. This is not a synthesis protocol but a mandatory safety process.

-

Hazard Assessment: Before any work, a thorough risk assessment must be conducted, identifying BCME as a potential carcinogen and acute toxin.

-

Engineering Controls: All manipulations must occur within a certified, negative-pressure glovebox or a similar fully enclosed system with dedicated exhaust ventilation. Open-vessel operations are prohibited.

-

Personal Protective Equipment (PPE): This includes a full-face respirator with appropriate cartridges, multi-layer chemical-resistant gloves (e.g., Saranex), and non-porous, fully enclosed protective clothing.

-

Decontamination & Disposal: All equipment and surfaces must be decontaminated. A common method involves washing with an aqueous ammonia (B1221849) solution, which reacts quickly with BCME.[12] All waste must be treated as hazardous carcinogenic material and disposed of according to strict regulatory guidelines.

-

Monitoring: The work area must be continuously monitored for airborne BCME. A regulated, clearly marked area should be established where the chemical is handled or stored.[4]

-

Emergency Preparedness: An emergency plan must be in place, including immediate access to safety showers, eyewash stations, and first aid. Personnel must be trained on emergency procedures for inhalation, skin/eye contact, and spills.

Mandatory Visualization: Hazard Control Logic

The following diagram illustrates the logical workflow for ensuring safety when the presence of BCME is known or suspected.

Caption: Logical workflow for mitigating risks associated with this compound.

References

- 1. nj.gov [nj.gov]

- 2. This compound | (CH2Cl)2O | CID 10967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Table 4-2, Physical and Chemical Properties of Bis(Chloromethyl)Ether - Toxicological Profile for Bis(Chloromethyl)Ether (BCME) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. einsteinmed.edu [einsteinmed.edu]

- 5. This compound | Occupational Safety and Health Administration [osha.gov]

- 6. ARCHIVED - this compound and Chloromethyl Methyl Ether - PSL1 - Canada.ca [canada.ca]

- 7. This compound and Technical-Grade Chloromethyl Methyl Ether - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. This compound and technical-grade chloromethyl methyl ether | Research Starters | EBSCO Research [ebsco.com]

- 9. epa.gov [epa.gov]

- 10. canada.ca [canada.ca]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. tandfonline.com [tandfonline.com]

Bis(chloromethyl) ether (BCME): A Summary of its Hazards and Regulatory Status

I am unable to provide an in-depth technical guide or whitepaper on Bis(chloromethyl) ether (CAS number 542-88-1) that includes detailed experimental protocols. This compound is a potent and highly regulated human carcinogen, and providing such detailed information would violate safety policies against the dissemination of information that could facilitate the synthesis or handling of hazardous substances.

Instead, I can offer publicly available safety and toxicological information from a defensive and educational perspective, focusing on its hazards, safe handling principles, and regulatory status. This information is intended to promote safety and awareness for researchers and professionals who may encounter this substance in historical contexts or during remediation efforts.

DANGER: this compound is a potent human carcinogen and is extremely hazardous. Its use is highly restricted and should only be handled under the most stringent safety protocols by trained professionals in regulated laboratory settings.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 542-88-1 |

| Molecular Formula | C₂H₄Cl₂O |

| Molecular Weight | 114.96 g/mol |

| Appearance | Colorless liquid |

| Odor | Suffocating, unpleasant odor |

| Boiling Point | 106 °C (223 °F) |

| Melting Point | -41.5 °C (-42.7 °F) |

| Vapor Pressure | 30 mmHg at 20 °C |

| Solubility | Decomposes in water; soluble in organic solvents |

Toxicology and Carcinogenicity

This compound is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), meaning it is carcinogenic to humans. Inhalation is the primary route of exposure, and it is a potent lung carcinogen. Acute exposure can cause severe irritation to the eyes, skin, and respiratory tract.

| Toxicity Data | Value | Species | Route |

| LC50 (Inhalation) | 7 ppm/7H | Rat | Inhalation |

| LD50 (Oral) | 210 mg/kg | Rat | Oral |

| LD50 (Dermal) | 350 mg/kg | Rabbit | Dermal |

Regulatory Status and Exposure Limits

Due to its extreme toxicity, the use of this compound is highly regulated.

| Organization | Limit |

| OSHA (PEL) | 1 ppb (parts per billion) - 8-hour TWA |

| NIOSH (REL) | CA (Carcinogen) - Lowest feasible concentration |

| ACGIH (TLV) | 0.001 ppm (1 ppb) - 8-hour TWA |

Safety and Handling

Under no circumstances should this chemical be synthesized or handled by untrained individuals. For professionals working in regulated environments, the following general principles apply:

-

Engineering Controls: All work must be conducted in a designated, restricted-access area within a certified chemical fume hood or glovebox. Continuous air monitoring is essential.

-

Personal Protective Equipment (PPE): A full-face respirator with appropriate cartridges, chemically resistant gloves, a lab coat, and eye protection are mandatory.

-

Decontamination: All surfaces and equipment must be decontaminated using appropriate procedures.

-

Waste Disposal: BCME and all contaminated materials must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.

Mechanism of Carcinogenicity

The carcinogenic action of this compound is related to its ability to act as a potent alkylating agent. It can readily react with and alkylate biological macromolecules, including DNA. This DNA damage, if not properly repaired by the cell, can lead to mutations in critical genes that control cell growth and division, ultimately leading to the development of cancer.

Caption: Simplified mechanism of BCME-induced carcinogenicity.

This information is for educational and safety awareness purposes only and does not constitute a guide for the use or synthesis of this hazardous substance. Always consult official safety data sheets (SDS) and regulatory guidelines before handling any chemical.

Chloro(chloromethoxy)methane: A Technical Guide for Researchers

An In-depth Examination of the Synthesis, Properties, Toxicology, and Handling of a Potent Carcinogen

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of chloro(chloromethoxy)methane, also known by its common name bis(chloromethyl) ether (BCME). Due to its extreme carcinogenicity, the production and use of BCME are highly restricted.[1][2] This document is intended for professionals in research and development who may encounter this compound, either intentionally or as a byproduct, and require detailed technical and safety information.

Chemical Identity and Physicochemical Properties

Chloro(chloromethoxy)methane is a volatile, colorless liquid with a strong, suffocating odor.[1][3][4] It is an alpha-chloroalkyl ether that does not occur naturally.[1][2] While it dissolves in water, it undergoes rapid hydrolysis, particularly in moist air or water, decomposing into formaldehyde (B43269) and hydrochloric acid.[1][2] It is miscible with many organic solvents.[3]

Table 1: Physicochemical Properties of Chloro(chloromethoxy)methane

| Property | Value | Reference |

| IUPAC Name | Chloro(chloromethoxy)methane | [5] |

| Common Name | This compound (BCME) | [5] |

| CAS Number | 542-88-1 | [5] |

| Molecular Formula | C₂H₄Cl₂O | [5] |

| Molecular Weight | 114.95 g/mol | [5] |

| Appearance | Colorless liquid | [1][3] |

| Odor | Suffocating, pungent | [1][3] |

| Boiling Point | 106 °C (223 °F) | [5] |

| Melting Point | -41.5 °C (-42.7 °F) | [5] |

| Density | 1.33 g/cm³ | [5] |

| Vapor Pressure | 30 mmHg at 22 °C (72 °F) | [1][5] |

| Flash Point | <19 °C (<66 °F) | [1] |

| Solubility in Water | Reacts (hydrolyzes) | [5] |

Synthesis and Formation

The industrial production of chloro(chloromethoxy)methane has largely ceased in most countries due to its potent carcinogenicity. Historically, it was synthesized from paraformaldehyde, chlorosulfonic acid, and sulfuric acid. It is also a known impurity in technical-grade chloromethyl methyl ether and can form spontaneously when formaldehyde and hydrogen chloride are mixed.[6]

Experimental Protocol: Synthesis of Chloro(chloromethoxy)methane

The following procedure is adapted from Organic Syntheses.[6]

Caution: Chloro(chloromethoxy)methane is a potent human carcinogen. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment, including gloves, a lab coat, and respiratory protection.

Materials:

-

Concentrated hydrochloric acid (37-38%)

-

Paraformaldehyde

-

Chlorosulfonic acid

-

Ice

-

40% Sodium hydroxide (B78521) solution

-

Potassium carbonate, anhydrous

-

Potassium hydroxide, anhydrous

Procedure:

-

In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, immerse the flask in an ice bath.

-

Add 168 ml (200 g) of concentrated hydrochloric acid and 240 g of paraformaldehyde to the flask.

-

While maintaining the temperature below 10°C, add 452 ml of chlorosulfonic acid dropwise. The addition should be slow enough to prevent the loss of gaseous hydrogen chloride (approximately 5.5 hours).

-

Stir the mixture in the melting ice bath for 4 hours, then allow it to come to room temperature. The mixture can be left to stand overnight.

-

Separate the layers and wash the upper layer (the product) twice with ice water.

-

Add ice to the product and slowly add 250 ml of 40% sodium hydroxide solution with vigorous agitation until the aqueous phase is strongly alkaline. Caution: This step can be exothermic and may cause vigorous decomposition if not done carefully.

-

Separate the product and dry it rapidly over anhydrous potassium carbonate, followed by anhydrous potassium hydroxide, keeping the product cold during the drying process.

-

Filter to remove the drying agents. The product can be further purified by distillation, boiling at 100-104°C.

References

Bis(chloromethyl) Ether: A Comprehensive Technical Guide to Hazards and Safety Precautions

For Researchers, Scientists, and Drug Development Professionals

Bis(chloromethyl) ether (BCME) is a highly volatile, colorless liquid with a strong, suffocating odor.[1][2] Historically used in chemical synthesis, particularly in the manufacturing of ion-exchange resins and textiles, its production and use have been drastically curtailed due to its potent carcinogenic properties.[1] This guide provides an in-depth overview of the hazards associated with BCME and outlines essential safety precautions for its handling and disposal, tailored for professionals in research and drug development.

Physicochemical and Hazardous Properties

BCME is a flammable liquid that is soluble in water, though it degrades rapidly upon contact.[2][3] It is crucial to understand its physical and chemical characteristics to implement appropriate safety measures.

| Property | Value | Source |

| Chemical Formula | (ClCH₂)₂O | [1] |

| CAS Number | 542-88-1 | [3] |

| Molecular Weight | 115.0 g/mol | [4] |

| Boiling Point | 106 °C (223 °F) | [4] |

| Flash Point | <19 °C (66 °F) | [5] |

| Vapor Pressure | 30 mmHg at 20 °C | [3] |

| Appearance | Colorless liquid | [1][2] |

| Odor | Strong, unpleasant, suffocating | [1][2][3] |

Health Hazards

Exposure to this compound poses severe health risks, both acute and chronic. It is classified as a known human carcinogen by multiple international agencies.[6]

Acute Effects

Immediate or short-term exposure to BCME can lead to a range of adverse effects:

-

Inhalation: Causes irritation to the nose, throat, and lungs, which can manifest as coughing and shortness of breath.[7][8] Higher concentrations can lead to a life-threatening buildup of fluid in the lungs (pulmonary edema).[3][7]

-

Skin Contact: Direct contact with liquid BCME causes severe irritation and burns.[7][8]

-

Eye Contact: Can cause severe irritation and burns.[7]

-

Systemic Effects: Higher exposures may also lead to loss of appetite, nausea, fatigue, irritability, anxiety, and weakness.[3]

Chronic Effects and Carcinogenicity

The most significant long-term health hazard of BCME is its potent carcinogenicity.[6] Numerous epidemiological studies of occupationally exposed workers have demonstrated a clear link between BCME exposure and an increased risk of lung cancer, particularly small-cell carcinoma.[3][9] The risk increases with the duration and cumulative exposure.[3] Animal studies have corroborated these findings, showing that BCME is a carcinogen via inhalation and dermal routes.[10]

| Carcinogen Classification | Agency |

| Group 1: Carcinogenic to humans | International Agency for Research on Cancer (IARC) |

| Known to be a human carcinogen | National Toxicology Program (NTP) |

| Group A: Known human carcinogen | U.S. Environmental Protection Agency (EPA) |

| Occupational Carcinogen | Occupational Safety and Health Administration (OSHA) |

Occupational Exposure Limits

To minimize the risk of adverse health effects, several organizations have established occupational exposure limits for this compound.

| Organization | Exposure Limit | Notes |

| ACGIH (TLV-TWA) | 0.001 ppm (0.0047 mg/m³) | Confirmed Human Carcinogen[3][7] |

| NIOSH (REL) | Lowest Feasible Concentration | Potential Occupational Carcinogen[3][7] |

| OSHA (PEL) | No specific limit, regulated under the standard for 13 carcinogens (29 CFR 1910.1003) | [7][11] |

Experimental Protocols for Carcinogenicity Studies

Inhalation Carcinogenicity Studies (Kuschner et al., 1975; Leong et al., 1981)

These seminal studies were crucial in demonstrating the potent carcinogenic effects of BCME via inhalation in animal models.

-

Objective: To determine the carcinogenic potential of inhaled this compound in rodents.

-

Animal Models: Male Sprague-Dawley rats, Swiss mice, and Syrian golden hamsters were commonly used.

-

Exposure Methodology:

-

Endpoint Analysis:

-

Animals were monitored for signs of toxicity and tumor development.

-

Upon death or at the end of the study, a complete necropsy was performed.

-

Tissues, particularly from the respiratory tract (nasal passages, trachea, and lungs), were collected, preserved in formalin, and processed for histopathological examination to identify and classify tumors.

-

-

Key Findings: A high incidence of respiratory tract tumors, including esthesioneuroepitheliomas (nasal tumors) and squamous cell carcinomas of the lung, was observed in rats exposed to BCME.[10]

Dermal Carcinogenicity Studies (Van Duuren et al., 1969)

These studies investigated the carcinogenic effects of BCME when applied directly to the skin.

-

Objective: To assess the tumor-initiating and complete carcinogenic activity of this compound on the skin of mice.

-

Animal Model: Female ICR/Ha Swiss mice were frequently used.

-

Methodology:

-

A solution of BCME in a solvent like benzene (B151609) was prepared.

-

A specific volume of the solution was applied to the shaved dorsal skin of the mice, typically three times a week.

-

For tumor initiation studies, a single application of BCME was followed by repeated applications of a tumor promoter (e.g., phorbol (B1677699) ester).

-

-

Endpoint Analysis:

-

The skin of the mice was regularly observed for the development of tumors (papillomas and carcinomas).

-

Tumors were counted, and their incidence and latency were recorded.

-

Histopathological analysis was performed on skin tumors to confirm their malignancy.

-

-

Key Findings: Dermal application of BCME induced skin papillomas and squamous cell carcinomas in mice, demonstrating its activity as a complete skin carcinogen and a potent tumor initiator.[10]

Safety Precautions and Hazard Control

Given the extreme hazards of this compound, stringent safety protocols are mandatory. A multi-layered approach to hazard control, incorporating engineering controls, administrative controls, and personal protective equipment, is essential.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. Alkylating agents in bronchogenic carcinoma [pubmed.ncbi.nlm.nih.gov]

- 3. BIS(CHLOROMETHYL)ETHER AND CHLOROMETHYL METHYL ETHER (TECHNICAL-GRADE) (Group 1) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Carcinogenicity of halo ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carcinogenic potency of alkylating agents in rodents and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhalation carcinogenicity of alpha halo ethers. III. Lifetime and limited period inhalation studies with bis(chloromethyl)ether at 0.1 ppm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhalation carcinogenicity of alpha halo ethers. II. Chronic inhalation studies with chloromethyl methyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. publications.iarc.who.int [publications.iarc.who.int]

- 10. Carcinogenic activity of alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of Bis(chloromethyl) Ether as an Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(chloromethyl) ether (BCME) is a potent, bifunctional alkylating agent and a recognized human carcinogen. This technical guide provides a comprehensive overview of its mechanism of action, focusing on its chemical reactivity, interaction with biological macromolecules, and the subsequent cellular responses. This document summarizes key quantitative data on its toxicity and carcinogenicity, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways to serve as a resource for researchers in toxicology, oncology, and drug development.

Chemical and Physical Properties

BCME is a volatile, colorless liquid with a suffocating odor. It is highly reactive and hydrolyzes rapidly in aqueous environments.

| Property | Value | Reference |

| Chemical Formula | C₂H₄Cl₂O | [1][2] |

| Molecular Weight | 114.96 g/mol | [1] |

| Boiling Point | 106 °C | [1] |

| Solubility | Miscible with ethanol (B145695) and diethyl ether; reacts with water. | [1][3] |

| Half-life in Water | Approximately 38 seconds at 20°C | [2] |

| Hydrolysis Products | Formaldehyde and Hydrochloric Acid | [1][2] |

Mechanism of Alkylation

As a potent electrophile, BCME's biological activity is primarily driven by its ability to alkylate nucleophilic sites in cellular macromolecules. The mechanism involves the formation of a highly reactive carbocation intermediate, which then readily attacks electron-rich atoms in proteins and nucleic acids.

Reaction with DNA

The primary target for BCME's genotoxicity is DNA. It is a bifunctional alkylating agent, meaning it has two reactive chloromethyl groups, allowing it to form both mono-adducts and cross-links.

-

Formation of DNA Adducts: BCME has been shown to bind to guanine (B1146940) and adenine (B156593) residues in DNA.[1] The most significant reaction for mutagenesis and carcinogenesis is believed to be the alkylation at the O⁶ position of guanine.[4] This modification can lead to mispairing during DNA replication, specifically causing GC to AT transition mutations.[4] Other potential sites of alkylation include the N7 position of guanine and the N3 position of adenine.

-

DNA Cross-linking: Due to its bifunctional nature, BCME can form both intrastrand and interstrand cross-links in DNA, as well as DNA-protein cross-links. These lesions are particularly cytotoxic as they can block DNA replication and transcription.

DNA Damage Response

The formation of BCME-induced DNA adducts triggers a complex cellular signaling network known as the DNA Damage Response (DDR). The specific pathways activated depend on the nature of the DNA lesion.

-

Base Excision Repair (BER): Small, non-helix-distorting adducts, such as some N-alkylated bases, are typically repaired by the BER pathway. This involves the recognition and removal of the damaged base by a specific DNA glycosylase, followed by incision of the abasic site and subsequent DNA synthesis and ligation.

-

Nucleotide Excision Repair (NER): Bulky, helix-distorting adducts and cross-links are primarily repaired by the NER pathway. This pathway recognizes the distortion in the DNA helix, excises a short oligonucleotide containing the lesion, and then fills the resulting gap. The induction of unscheduled DNA synthesis (UDS) by BCME is indicative of active NER.[1][5][6]

-

Other Repair Pathways: For complex damage like interstrand cross-links, a combination of repair pathways, including homologous recombination (HR), may be involved. The O⁶-alkylguanine adducts can be directly repaired by the enzyme O⁶-methylguanine-DNA methyltransferase (MGMT).[4]

Quantitative Toxicological Data

Acute Toxicity

| Species | Route | Parameter | Value | Reference |

| Rat | Oral | LD50 | 210 mg/kg | |

| Rat | Inhalation | LC50 (4-hour) | 7 ppm | [7] |

| Mouse | Inhalation | LC50 (6-hour) | 5.3 ppm | [8] |

Carcinogenicity

BCME is a potent carcinogen, primarily inducing tumors at the site of contact. Inhalation exposure is strongly associated with lung cancer in humans.

| Species | Exposure Route | Exposure Concentration/Duration | Tumor Type | Tumor Incidence | Reference |

| Rat (Male) | Inhalation | 0.1 ppm, 6 hours/day, 5 days/week for life | Squamous cell carcinoma of the lung | 10/86 | [7] |

| Rat (Male) | Inhalation | 0.1 ppm, 6 hours/day, 5 days/week for life | Esthesioneuroepithelioma (nasal cavity) | 68/86 | [7] |

| Mouse (Male) | Inhalation | 1 ppm, 6 hours/day, 5 days/week for 82 days | Pulmonary adenomas | 26/47 | [7] |

| Mouse (Female) | Dermal | 0.1 mg, 3 times/week | Skin papillomas and carcinomas | >50% | [7] |

Experimental Protocols

In Vitro DNA Alkylation Assay

Objective: To determine the extent of DNA alkylation by BCME in a cell-free system.

Materials:

-

Calf thymus DNA

-

This compound (BCME)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Ethanol (ice-cold)

-

Spectrophotometer or fluorometer

Procedure:

-

Prepare a solution of calf thymus DNA in the reaction buffer to a final concentration of 1 mg/mL.

-

Add BCME to the DNA solution to achieve the desired final concentration (e.g., 1 mM). A stock solution of BCME in a non-aqueous solvent like dioxane can be used.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 2 hours).

-

Stop the reaction by precipitating the DNA with two volumes of ice-cold ethanol.

-

Pellet the DNA by centrifugation, wash with 70% ethanol, and air-dry.

-

Resuspend the DNA in a suitable buffer.

-

Analyze the extent of alkylation. This can be done by various methods, including:

-

UV/Vis Spectroscopy: Measure the absorbance spectrum to detect changes indicative of adduct formation.

-

Fluorescence Spectroscopy: If using fluorescently labeled DNA or if the adducts are fluorescent.

-

Mass Spectrometry: Digest the DNA to nucleosides and analyze by LC-MS/MS to identify and quantify specific adducts (see workflow below).

-

Unscheduled DNA Synthesis (UDS) Assay by Autoradiography

Objective: To measure DNA repair synthesis in response to BCME-induced DNA damage.

Materials:

-

Human fibroblast cell line

-

Cell culture medium and supplements

-

This compound (BCME)

-

[³H]-Thymidine

-

Microscope slides

-

Autoradiography emulsion

-

Staining solution (e.g., Giemsa)

-

Microscope with a camera

Procedure:

-

Seed human fibroblasts onto microscope slides in a culture dish and grow to confluence.

-

Treat the cells with BCME at various concentrations for a defined period (e.g., 1 hour).

-

Wash the cells and incubate them in a medium containing [³H]-thymidine for a set duration (e.g., 4 hours) to allow for incorporation during DNA repair.

-

Fix the cells on the slides.

-

Coat the slides with autoradiography emulsion and expose them in the dark for an appropriate time (e.g., 1-2 weeks).

-

Develop the autoradiographs.

-

Stain the cells with a suitable stain (e.g., Giemsa).

-

Under a microscope, count the number of silver grains over non-S-phase nuclei. An increase in the number of grains compared to untreated control cells indicates UDS.

Rodent Inhalation Carcinogenicity Bioassay

Objective: To assess the carcinogenic potential of BCME following chronic inhalation exposure in rodents.

Materials:

-

Sprague-Dawley rats (equal numbers of males and females)

-

Inhalation exposure chambers

-

BCME vapor generation and monitoring system

-

Standard rodent diet and water

-

Necropsy and histology equipment

Procedure:

-

Acclimatize the rats to the laboratory conditions.

-

Randomly assign animals to different exposure groups (e.g., control, low dose, high dose). A typical study might use 50 rats per sex per group.

-

Expose the animals to target concentrations of BCME vapor (e.g., 0, 0.1, 1.0 ppm) for 6 hours/day, 5 days/week, for the majority of their lifespan (e.g., 24 months).

-

Monitor the animals daily for clinical signs of toxicity. Record body weights regularly.

-

At the end of the exposure period, or when animals become moribund, perform a complete necropsy.

-

Collect all major organs and any gross lesions.

-

Process the tissues for histopathological examination.

-

A pathologist should examine the tissues microscopically to identify and classify any tumors.

-

Statistically analyze the tumor incidence data to determine the carcinogenic potential of BCME.

Conclusion

This compound is a potent genotoxic carcinogen that exerts its effects primarily through the alkylation of DNA. Its bifunctional nature allows for the formation of various DNA adducts, including mutagenic O⁶-alkylguanine and cytotoxic cross-links. The cellular response to this damage involves a complex interplay of DNA repair pathways. A thorough understanding of the molecular mechanisms underlying BCME's carcinogenicity is crucial for risk assessment and for the development of strategies to mitigate its harmful effects. This guide provides a foundational resource for professionals engaged in research related to this hazardous compound.

References

- 1. This compound AND CHLOROMETHYL METHYL ETHER - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. canada.ca [canada.ca]

- 3. This compound | (CH2Cl)2O | CID 10967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. [Bis-chloromethyl ether and carcinogenesis of alkylating agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound and Technical-Grade Chloromethyl Methyl Ether - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. This compound and technical-grade chloromethyl methyl ether | Research Starters | EBSCO Research [ebsco.com]

- 7. HEALTH EFFECTS - Toxicological Profile for Bis(Chloromethyl)Ether (BCME) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. The autoradiographic test for unscheduled DNA synthesis: a sensitive assay for the detection of DNA repair in the HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Historical Industrial Use of Bis(chloromethyl) ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(chloromethyl) ether (BCME), a volatile, colorless liquid with a suffocating odor, was once a significant chemical intermediate in various industrial processes. However, its potent carcinogenicity led to a sharp decline in its use and eventual cessation of production in many countries, including the United States in 1982. This technical guide provides an in-depth overview of the historical industrial applications of BCME, its synthesis, toxicological properties, and the molecular mechanism underlying its carcinogenicity. All quantitative data is summarized for clarity, and key processes are visualized to aid in understanding.

Historical Industrial Applications

BCME's high reactivity made it a valuable reagent in organic synthesis. Its primary historical industrial uses included:

-

Crosslinking Agent for Ion-Exchange Resins: BCME was extensively used to crosslink polymer chains in the manufacture of anion-exchange resins. These resins are crucial in water treatment, chemical purification, and catalysis.

-

Textile Industry: It was employed in processes to impart desirable properties to textiles, such as flame retardancy and crease resistance.

-

Chemical Intermediate: BCME served as a precursor in the synthesis of other industrial chemicals and pharmaceuticals. For example, it was used as a linker in the synthesis of certain nerve agent antidotes.[1]

-

Chloromethylating Agent: In organic synthesis, BCME was an effective reagent for introducing a chloromethyl group (-CH2Cl) onto aromatic compounds, a key step in the production of various specialty chemicals.[1]

Synthesis of this compound

Industrially, BCME was primarily produced by the reaction of paraformaldehyde with a mixture of chlorosulfonic acid and sulfuric acid.[1] It can also be formed as a byproduct in the Blanc chloromethylation reaction when formaldehyde (B43269) and concentrated hydrochloric acid are mixed.[1]

Experimental Protocol: Laboratory-Scale Synthesis

The following is a representative laboratory-scale synthesis procedure adapted from the scientific literature. Caution: this compound is a known human carcinogen and should only be handled by trained professionals in a certified fume hood with appropriate personal protective equipment.

Materials:

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid (37-38%)

-

Chlorosulfonic Acid

-

Ice

-

40% Sodium Hydroxide (B78521) Solution

-

Potassium Carbonate (anhydrous)

-

Potassium Hydroxide (pellets)

Procedure:

-

A three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel is placed in an ice bath.

-

Concentrated hydrochloric acid and paraformaldehyde are added to the flask.

-

While maintaining the temperature below 10°C, chlorosulfonic acid is added dropwise from the dropping funnel. This addition is exothermic and must be controlled to prevent the loss of gaseous hydrogen chloride. The addition process typically takes several hours.

-

The mixture is stirred for an additional period in the ice bath and then allowed to come to room temperature.

-

The reaction mixture is transferred to a separatory funnel, and the layers are separated. The upper layer contains the crude BCME.

-

The crude product is washed with ice water.

-

Ice is added to the product, and 40% sodium hydroxide solution is slowly added with vigorous stirring until the aqueous phase is strongly alkaline. This step must be performed carefully to avoid localized overheating, which can lead to vigorous decomposition.

-

The organic layer is separated and rapidly dried over anhydrous potassium carbonate, followed by potassium hydroxide, while keeping the product cold.

-

The drying agent is removed by filtration to yield crude this compound.

-

The final product can be purified by distillation, boiling at 100–104°C.

Quantitative Data Summary

U.S. Production Volumes

The production of BCME in the United States was significantly curtailed in the 1970s due to its recognized carcinogenicity.

| Year | U.S. Production Volume (kg) |

| 1977 | 45,400[2][3] |

| 1982 | 0 (Production Ceased)[1][2][3] |

Occupational Exposure Limits

Various regulatory agencies have established permissible exposure limits for BCME to protect workers.

| Agency | Exposure Limit | Notes |

| OSHA (Occupational Safety and Health Administration) | Regulated as one of 13 carcinogens; no specific permissible exposure limit (PEL) is provided, but stringent controls are required.[4] | Requires a regulated area, specific work practices, and personal protective equipment. |

| NIOSH (National Institute for Occupational Safety and Health) | Recommends that exposure to occupational carcinogens be limited to the lowest feasible concentration. | |

| ACGIH (American Conference of Governmental Industrial Hygienists) | Threshold Limit Value (TLV) of 0.001 ppm (0.0047 mg/m³) as an 8-hour time-weighted average (TWA). | Classified as an A1, confirmed human carcinogen. |

Toxicological Data (Animal Studies)

| Test | Species | Route of Exposure | Value |

| LC50 (Lethal Concentration, 50%) | Rat | Inhalation (7 hours) | 7 ppm |

| LC50 (Lethal Concentration, 50%) | Mouse | Inhalation (6 hours) | 5.3 ppm |

| LD50 (Lethal Dose, 50%) | Rat | Oral | 280 mg/kg |

| LD50 (Lethal Dose, 50%) | Rabbit | Dermal | 370 mg/kg |

Molecular Mechanism of Carcinogenicity

This compound is a potent alkylating agent, which is the primary mechanism behind its carcinogenicity. It directly interacts with DNA, leading to genetic mutations and the initiation of cancer.

The key steps in the molecular signaling pathway of BCME-induced carcinogenesis are as follows:

-

Cellular Uptake: BCME is readily absorbed through inhalation and dermal contact.

-

DNA Adduct Formation: As a bifunctional alkylating agent, BCME can form crosslinks within DNA and between DNA and proteins. A critical reaction is the alkylation of the O⁶ position of guanine (B1146940) bases in DNA.

-

Miscoding and Mutation: The resulting O⁶-chloromethylguanine adduct is prone to mispairing during DNA replication, leading to a G:C to A:T transition mutation.

-

DNA Repair and Inactivation: The cell possesses a DNA repair protein called O⁶-methylguanine-DNA methyltransferase (MGMT) that can remove the alkyl group from the O⁶ position of guanine, thus mitigating the mutagenic effect. However, this process inactivates the MGMT protein.

-

Initiation of Carcinogenesis: If the rate of DNA adduct formation by BCME overwhelms the cell's MGMT repair capacity, the resulting mutations can accumulate in critical genes (e.g., tumor suppressor genes, oncogenes), leading to uncontrolled cell growth and the development of cancer, particularly small-cell lung carcinoma.

Caption: Molecular pathway of BCME-induced carcinogenesis.

Conclusion

This compound represents a classic example of a highly useful industrial chemical whose significant toxicological properties, particularly its potent carcinogenicity, necessitated the cessation of its production and use. Understanding its historical applications, synthesis, and mechanism of action is crucial for researchers in toxicology, oncology, and drug development, particularly when studying alkylating agents and their impact on biological systems. The stringent regulations that were put in place for BCME serve as an important case study in occupational health and safety.

References

Physical and chemical properties of Bis(chloromethyl) ether

An In-depth Technical Guide to the Physical and Chemical Properties of Bis(chloromethyl) ether

For Researchers, Scientists, and Drug Development Professionals